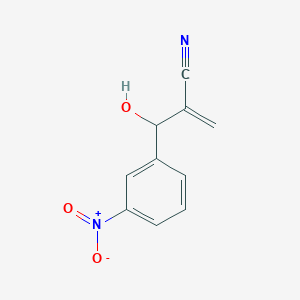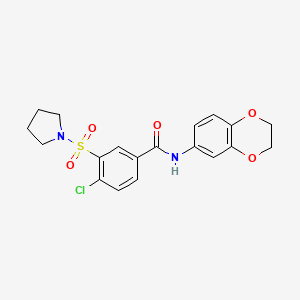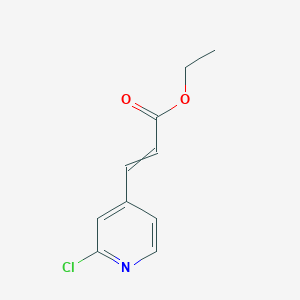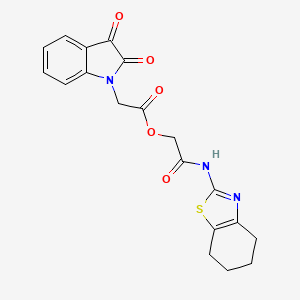![molecular formula C21H18N4S2 B12486989 2-Amino-4-(5-methylthiophen-2-yl)-6-[(2,4,6-trimethylphenyl)sulfanyl]pyridine-3,5-dicarbonitrile](/img/structure/B12486989.png)
2-Amino-4-(5-methylthiophen-2-yl)-6-[(2,4,6-trimethylphenyl)sulfanyl]pyridine-3,5-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-(5-methylthiophen-2-yl)-6-[(2,4,6-trimethylphenyl)sulfanyl]pyridine-3,5-dicarbonitrile is a complex organic compound with a unique structure that includes a pyridine ring substituted with amino, thiophene, and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(5-methylthiophen-2-yl)-6-[(2,4,6-trimethylphenyl)sulfanyl]pyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. One common approach is to start with the appropriate pyridine derivative and introduce the amino and thiophene groups through nucleophilic substitution reactions. The sulfanyl group can be introduced via a thiolation reaction using suitable reagents such as thiols or disulfides under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(5-methylthiophen-2-yl)-6-[(2,4,6-trimethylphenyl)sulfanyl]pyridine-3,5-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The thiophene and sulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile groups can be reduced to amines or other functional groups.
Substitution: The amino and thiophene groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents or nucleophiles like alkyl halides can be used in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene group can yield sulfoxides or sulfones, while reduction of the nitrile groups can produce primary amines.
Scientific Research Applications
2-Amino-4-(5-methylthiophen-2-yl)-6-[(2,4,6-trimethylphenyl)sulfanyl]pyridine-3,5-dicarbonitrile has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Amino-4-(5-methylthiophen-2-yl)-6-[(2,4,6-trimethylphenyl)sulfanyl]pyridine-3,5-dicarbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary based on the specific derivative or analog used.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(5-methylthiophen-2-yl)pyridine-3,5-dicarbonitrile
- 2-Amino-4-(2,4,6-trimethylphenyl)sulfanyl]pyridine-3,5-dicarbonitrile
- 2-Amino-4-(5-methylthiophen-2-yl)-6-[(2,4,6-trimethylphenyl)sulfanyl]pyridine
Uniqueness
2-Amino-4-(5-methylthiophen-2-yl)-6-[(2,4,6-trimethylphenyl)sulfanyl]pyridine-3,5-dicarbonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both thiophene and sulfanyl groups in the same molecule can lead to unique interactions and properties not observed in simpler analogs.
Properties
Molecular Formula |
C21H18N4S2 |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
2-amino-4-(5-methylthiophen-2-yl)-6-(2,4,6-trimethylphenyl)sulfanylpyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C21H18N4S2/c1-11-7-12(2)19(13(3)8-11)27-21-16(10-23)18(15(9-22)20(24)25-21)17-6-5-14(4)26-17/h5-8H,1-4H3,(H2,24,25) |
InChI Key |
KNZMVVFALKSMAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2=C(C(=NC(=C2C#N)SC3=C(C=C(C=C3C)C)C)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-6-methyl-4-(5-methylfuran-2-yl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B12486914.png)

![3-[3-[(Dimethylamino)methyl]-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B12486922.png)
![4-[(E)-(2-methoxyphenyl)diazenyl]-1,3,5-trimethyl-1H-pyrazole](/img/structure/B12486927.png)
![4-[2-({4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzyl}amino)ethyl]benzenesulfonamide](/img/structure/B12486934.png)

![N-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide](/img/structure/B12486954.png)
![N-{[2-(3,5-dichloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,5-diethoxybenzamide](/img/structure/B12486959.png)
![1-(2,5-dimethylphenyl)-3-(naphthalen-2-yl)-4H,5H,6H,7H,8H-pyrazolo[3,4-b]azepine](/img/structure/B12486961.png)


![N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-4-(propan-2-yl)benzamide](/img/structure/B12486975.png)
![5,5'-(ethane-1,2-diylbis{[4-(methylcarbamoyl)-1H-1,2,3-triazole-1,5-diyl]sulfanediyl})bis(N-methyl-1,2,3-thiadiazole-4-carboxamide)](/img/structure/B12486982.png)
![N-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzyl}-4-(pyrrolidin-1-yl)aniline](/img/structure/B12486991.png)
